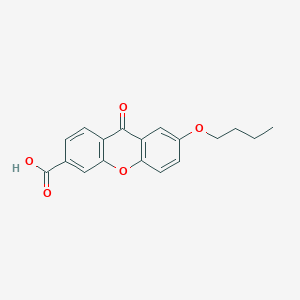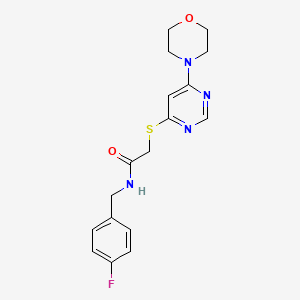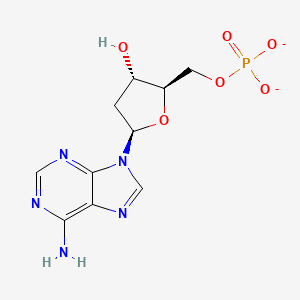
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one is a brominated indanone derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one typically involves the bromination of 2,3-dihydro-7-methoxy-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 4 and 6 positions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and bromine concentration. The use of catalysts and solvents can optimize the yield and purity of the final product.
化学反応の分析
Types of Reactions: 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indanone derivatives.
科学的研究の応用
4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 4-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-7-methoxy-1H-inden-1-one
- 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Comparison: 4,6-Dibromo-2,3-dihydro-7-methoxy-1H-inden-1-one is unique due to the presence of two bromine atoms at the 4 and 6 positions, which significantly influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial purposes.
特性
CAS番号 |
125714-97-8 |
|---|---|
分子式 |
C10H8Br2O2 |
分子量 |
319.98 g/mol |
IUPAC名 |
4,6-dibromo-7-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8Br2O2/c1-14-10-7(12)4-6(11)5-2-3-8(13)9(5)10/h4H,2-3H2,1H3 |
InChIキー |
VZMMGVNXXYAVDG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C2=C1C(=O)CC2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)


![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)










